molecular formula C13H12ClNS B8645883 5-(Benzylsulfanyl)-2-chloroaniline CAS No. 917894-06-5

5-(Benzylsulfanyl)-2-chloroaniline

Cat. No.: B8645883
CAS No.: 917894-06-5
M. Wt: 249.76 g/mol
InChI Key: KHQWQWCIYFTLEL-UHFFFAOYSA-N
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Description

5-(Benzylsulfanyl)-2-chloroaniline is a substituted aniline derivative featuring a benzylsulfanyl (-S-CH₂C₆H₅) group at the 5-position and a chlorine atom at the 2-position of the aromatic ring. This structure combines electron-withdrawing (chlorine) and electron-donating (sulfanyl) groups, influencing its reactivity and physicochemical properties.

Properties

CAS No.

917894-06-5

Molecular Formula

C13H12ClNS

Molecular Weight

249.76 g/mol

IUPAC Name

5-benzylsulfanyl-2-chloroaniline

InChI

InChI=1S/C13H12ClNS/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2

InChI Key

KHQWQWCIYFTLEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=C(C=C2)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Sulfanyl-Substituted Analogs

Compounds with sulfanyl (-S-) substituents are compared below:

Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Key Properties/Applications
5-(Benzylsulfanyl)-2-chloroaniline Not provided Not provided Not available Likely moderate solubility in organic solvents; potential ligand in metal complexes
5-Chloro-2-(nonylsulfanyl)aniline C₁₅H₂₄ClNS 285.88 Not provided Higher hydrophobicity due to long alkyl chain; possible surfactant or stabilizer
5-Chloro-2-(methylsulfonyl)aniline C₇H₈ClNO₂S 213.66 29124-54-7 Sulfonyl group enhances electrophilicity; used in biochemical reagents

Key Findings :

  • Sulfonyl derivatives (e.g., 5-chloro-2-(methylsulfonyl)aniline) exhibit greater polarity and reactivity in nucleophilic substitution compared to sulfanyl analogs .

Heterocyclic and Aromatic Substituted Analogs

Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Key Properties/Applications
5-(1,3-Benzoxazol-2-yl)-2-chloroaniline C₁₃H₉ClN₂O 244.68 313701-55-2 Benzoxazole ring enhances thermal stability; hazardous upon inhalation
2-Benzoyl-4-chloroaniline C₁₃H₁₀ClNO 231.68 719-59-5 Pharmaceutical intermediate (e.g., Oxazepam impurity); ketone group enables conjugation

Key Findings :

  • The benzoyl group in 2-benzoyl-4-chloroaniline introduces a ketone functionality, expanding utility in drug synthesis .

Positional Isomers of Chloroaniline

Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Key Properties/Applications
2-Chloroaniline C₆H₆ClN 127.57 95-51-2 Higher volatility; precursor in dye synthesis
3-Chloroaniline C₆H₆ClN 127.57 108-42-9 Intermediate in pesticide production
4-Chloroaniline C₆H₆ClN 127.57 106-47-8 Regulated due to carcinogenicity

Key Findings :

  • Positional isomers exhibit distinct toxicological profiles; 4-chloroaniline is notably carcinogenic, while 2- and 3-isomers are less regulated .
  • The 5-position substitution in this compound reduces volatility compared to simpler chloroanilines.

Dimeric and Polymeric Structures

Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Key Properties/Applications
4,4'-Methylenebis(2-chloroaniline) C₁₃H₁₂Cl₂N₂ 267.16 Not provided High toxicity; restricted in industrial uses

Key Findings :

  • Dimeric structures like 4,4'-Methylenebis(2-chloroaniline) demonstrate enhanced thermal stability but pose significant health risks, limiting their applications .

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